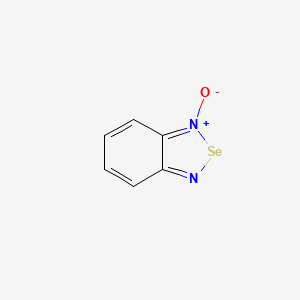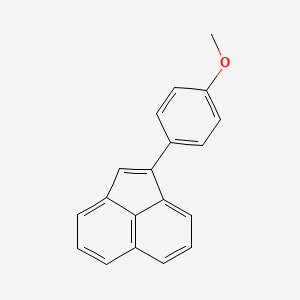
1-(4-Methoxyphenyl)acenaphthylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)acenaphthylene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an acenaphthylene moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)acenaphthylene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the gas-phase dehydrogenation of acenaphthene . This method involves the removal of hydrogen atoms from acenaphthene, resulting in the formation of the desired acenaphthylene structure.
化学反应分析
Types of Reactions: 1-(4-Methoxyphenyl)acenaphthylene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can result in the formation of more saturated hydrocarbons .
科学研究应用
1-(4-Methoxyphenyl)acenaphthylene has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)acenaphthylene involves its interaction with various molecular targets and pathways. For example, it can act as a ligand for certain enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(4-Methoxyphenyl)acenaphthylene can be compared with other similar compounds, such as acenaphthoquinone and acenaphthene . While all these compounds share a common acenaphthylene core, they differ in their functional groups and overall structure. For example:
Acenaphthoquinone: Contains a quinone group, making it more reactive in oxidation-reduction reactions.
Acenaphthene: Lacks the methoxy and phenyl groups, resulting in different chemical and physical properties.
属性
CAS 编号 |
57704-83-3 |
|---|---|
分子式 |
C19H14O |
分子量 |
258.3 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)acenaphthylene |
InChI |
InChI=1S/C19H14O/c1-20-16-10-8-13(9-11-16)18-12-15-6-2-4-14-5-3-7-17(18)19(14)15/h2-12H,1H3 |
InChI 键 |
ZYMZPWPTIRCCTR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC4=C3C2=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


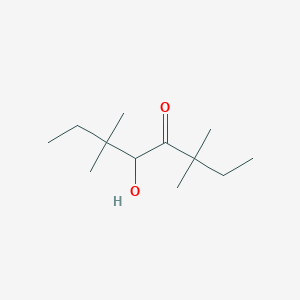
![3-Phenyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628821.png)
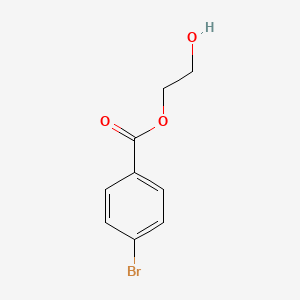
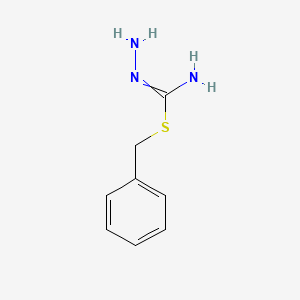
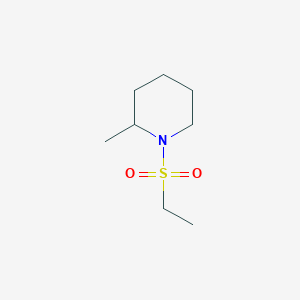
![3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14628859.png)

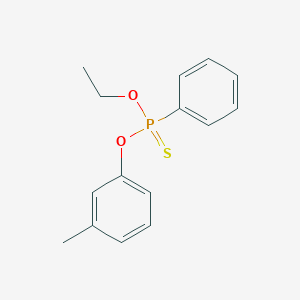
![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
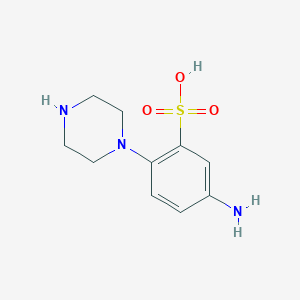
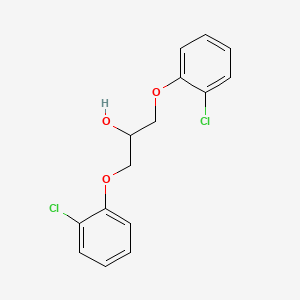
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
